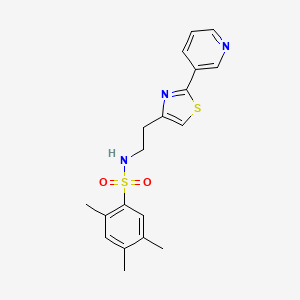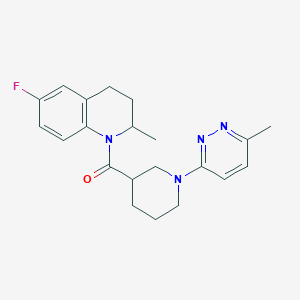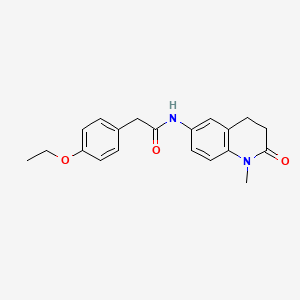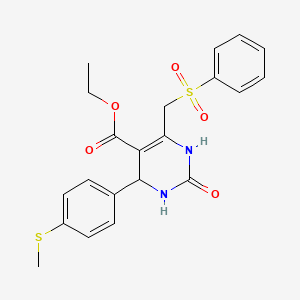![molecular formula C14H15ClN2O3S B2945928 4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide CAS No. 785792-42-9](/img/structure/B2945928.png)
4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” is a chemical compound used for proteomics research . It has a molecular formula of C14H15ClN2O3S .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . The compound “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The molecular structure of “4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” was analyzed using a 3D crystal structure of CA IX (PDB ID: 5FL6) in complex with 5-(1-(4-methylphenyl)-1 H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide .Physical And Chemical Properties Analysis
The molecular weight of “4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” is 326.8 . Other physical and chemical properties are not explicitly mentioned in the sources.Aplicaciones Científicas De Investigación
Antibacterial Properties
Sulfonamides, including our compound of interest, have been widely used as antibacterial drugs. They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for their growth and reproduction .
Anti-Carbonic Anhydrase Activity
Sulfonamides are known to exhibit anti-carbonic anhydrase activity. Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons. Inhibiting this enzyme can help treat a variety of conditions such as glaucoma, epilepsy, and altitude sickness .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides also inhibit dihydropteroate synthetase, another enzyme involved in the synthesis of folic acid in bacteria. This makes them effective in treating a range of bacterial infections .
Treatment of Diuresis
Sulfonamides can induce diuresis, the increased production of urine. This makes them useful in treating conditions like hypertension and edema (fluid retention) where reducing fluid in the body can be beneficial .
Treatment of Hypoglycemia
Sulfonamides have been used in the treatment of hypoglycemia, a condition characterized by abnormally low levels of glucose in the blood .
Treatment of Thyroiditis
Sulfonamides can be used in the treatment of thyroiditis, an inflammation of the thyroid gland .
Treatment of Inflammation
Due to their antibacterial properties, sulfonamides can also be used to treat inflammation, a common response to infection or injury .
Treatment of Glaucoma
Sulfonamides, due to their anti-carbonic anhydrase activity, are used in the treatment of glaucoma, a condition that damages the eye’s optic nerve and can result in vision loss .
Mecanismo De Acción
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The overexpression of CA IX genes is often a result of changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning the compound preferentially inhibits CA IX over other isoforms of carbonic anhydrase, such as CA II . This selectivity is crucial for the compound’s effectiveness as an antiproliferative agent .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH . By inhibiting CA IX, the compound disrupts this process, potentially leading to a decrease in tumor growth .
Pharmacokinetics
It’s known that the compound is solid at room temperature and has a melting point of 123-127°c . These properties could influence its bioavailability.
Result of Action
The compound’s action results in significant inhibitory effects against cancer cell lines . For example, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This is evidenced by a significant increase in the annexin V-FITC percent, a marker of apoptosis .
Safety and Hazards
The safety data sheet for a similar compound, chloroacetyl chloride, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and can cause damage to organs (Lungs) through prolonged or repeated exposure . It is also very toxic to aquatic life .
Propiedades
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-9-7-13(14(18)8-15)10(2)17(9)11-3-5-12(6-4-11)21(16,19)20/h3-7H,8H2,1-2H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOAXAVWAHEOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
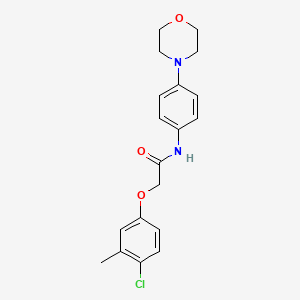

![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)


